molecular formula C25H22BrNO4 B13486027 (S)-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(S)-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B13486027
M. Wt: 480.3 g/mol
InChI Key: PCAPTNBGMLTTII-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound with a molecular formula of C24H22BrNO4. This compound is characterized by the presence of a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) group, which are commonly used in organic synthesis and peptide chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce peptides or other complex molecules.

Scientific Research Applications

4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until the desired point in the synthesis process. The bromophenyl group can participate in various interactions, depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromophenyl and Fmoc groups in 4-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid makes it unique. The bromophenyl group allows for additional functionalization through substitution reactions, while the Fmoc group provides a reliable method for protecting the amino group during synthesis .

Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H22BrNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)

InChI Key

PCAPTNBGMLTTII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Br)C(=O)O

Origin of Product

United States

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